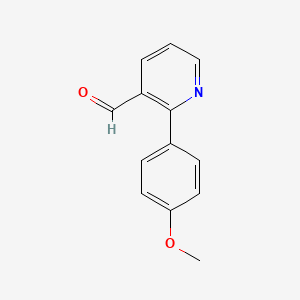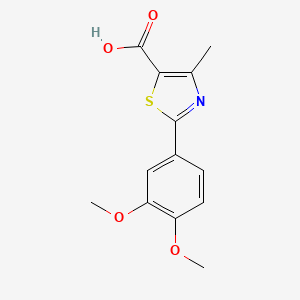
2-(3,4-二甲氧基苯基)-4-甲基-1,3-噻唑-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and a carboxylic acid group. The presence of the 3,4-dimethoxyphenyl group suggests potential for varied biological activities, as indicated by the synthesis and evaluation of related compounds for fungicidal and insecticidal activities .
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported, where novel derivatives were synthesized from 3,4-dimethoxyacetophenone in a multi-step procedure . Although the exact synthesis of 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is not detailed, the synthesis of similar compounds typically involves building the thiazole ring and subsequently introducing the phenyl and carboxylic acid groups.
Molecular Structure Analysis
While the molecular structure of the specific compound is not provided, studies on similar thiazole derivatives using density functional theory (DFT) have been conducted to understand their electronic structure and spectral features . These studies can provide insights into the stability of different conformers, vibrational analysis through FT-IR and FT-Raman spectra, and the strength of hydrogen bonding within the molecule.
Chemical Reactions Analysis
Thiazole derivatives are known to undergo various chemical reactions, including cyclocondensation and Thia-Michael addition, as seen in the synthesis of related compounds . These reactions are crucial for the formation of the thiazole ring and for introducing various substituents that can alter the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. Studies on similar compounds have investigated solvent effects on intermolecular hydrogen bonding, non-linear optical properties, and molecular electrostatic potential surface maps . These properties are significant for understanding the behavior of the compound in different environments and for predicting its reactivity.
科学研究应用
-
3-(3,4-Dimethoxyphenyl)propionic acid : This compound forms a complex with copper (II) . It was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
-
3,4-Dimethoxyphenylacetic acid : This compound reacts with formaldehyde in the presence of acid to give an isochromanone . It was also used in a quantitative method for the detection of DMPEA in urine, based on the fluorometric determination of DMPEA in the form of its phosphopyridoxyl derivate .
-
3,4-Dimethoxyphenethylamine : This compound was used in the synthesis of Bevantolol .
-
3,4-Dimethoxyphenethylamine : This compound is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine . A known use was in the synthesis of Bevantolol .
-
3,4-Dimethoxyphenylacetic acid : This compound reacts with formaldehyde in the presence of acid to give an isochromanone . It was also used in a quantitative method for the detection of DMPEA in urine, based on the fluorometric determination of DMPEA in the form of its phosphopyridoxyl derivate .
-
3-(3,4-Dimethoxyphenyl)propionic acid : This compound forms a complex with copper (II) . It was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
安全和危害
“3,4-Dimethoxyphenylacetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-7-11(13(15)16)19-12(14-7)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOKWLWQQDZOIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

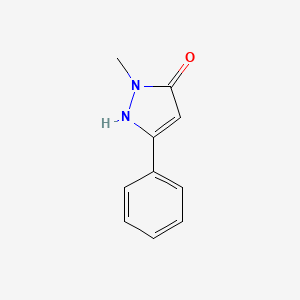
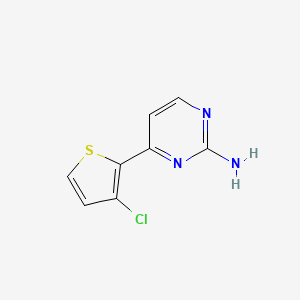
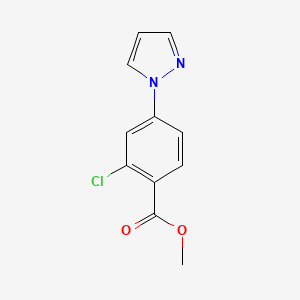
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)
![1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1303103.png)
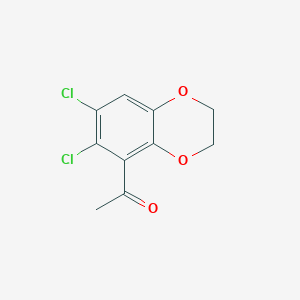
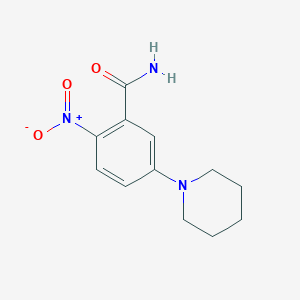
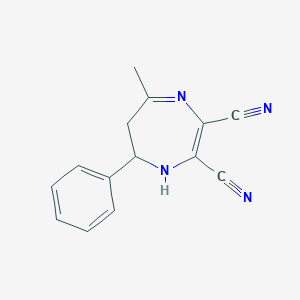
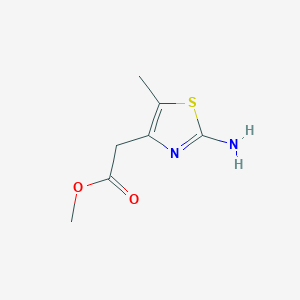
![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)
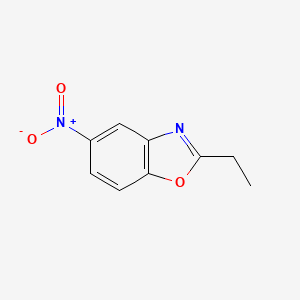
![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)
